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Compound of Interest

Compound Name: 1-Methoxy-3-phenylurea

Cat. No.: B15476023 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Compound Identification
The InChIKey NNEWRFHYQPTQKR-UHFFFAOYSA-N corresponds to Osimertinib, a third-

generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).

[1]

Chemical Name: N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-

1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

Synonyms: AZD9291, Tagrisso™

Molecular Formula: C₂₈H₃₃N₇O₂

Mechanism: Osimertinib is a kinase inhibitor that selectively and irreversibly binds to mutant

forms of EGFR, including the T790M resistance mutation, L858R, and exon 19 deletions, at

concentrations significantly lower than those required to inhibit wild-type EGFR.[2][3]

Quantitative Data
Pharmacokinetic Properties
Osimertinib exhibits linear pharmacokinetics, with exposure increasing proportionally with dose.

[2] Steady state is typically achieved after 15 days of daily administration.[2]
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Parameter Value Unit Citation(s)

Mean Half-Life (t½) ~48 hours [1][4]

Oral Clearance (CL/F) 14.2 - 14.3 L/hr [1][5]

Mean Volume of

Distribution (Vd)
918 - 986 L [1][4]

Time to Max

Concentration (Cmax)
~6 hours [1]

Plasma Protein

Binding
95 % [1]

Metabolism

Primarily via

CYP3A4/5 (oxidation

and dealkylation)

- [1][4]

Excretion
~68% in feces, ~14%

in urine
% of dose [1][5]

Metabolites: Two pharmacologically active metabolites, AZ7550 and AZ5104, have been

identified.[1] At steady state, they circulate at approximately 10% of the parent osimertinib

concentration.[1][4] AZ5104 is noted to be more potent against both mutant and wild-type

EGFR than the parent compound.[1]

Clinical Efficacy & Potency
Osimertinib demonstrates high potency against clinically relevant EGFR mutations while

sparing wild-type (WT) EGFR, which contributes to its manageable safety profile.[4][6]
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Target / Cell
Line

Metric Value Unit Citation(s)

EGFR

(T790M/L858R)

Affinity vs WT-

EGFR
~200x higher - [1]

T790M Mutant

Cell Lines
Mean IC₅₀ <15 nM [6]

Wild-Type EGFR

Cell Lines
Mean IC₅₀ 480 - 1865 nM [6]

AURA3 Trial

(Second-Line)
Median PFS 11.0 months [6]

FLAURA Trial

(First-Line)

Median Overall

Survival
38.6 months [7]

FLAURA2 Trial

(First-Line +

Chemo)

Median Overall

Survival
47.5 months [8][9]

Mechanism of Action & Signaling Pathways
Osimertinib functions by irreversibly inhibiting mutated EGFR. This action prevents the binding

of ATP to the kinase domain, thereby blocking EGFR autophosphorylation and the subsequent

activation of downstream pro-survival signaling pathways.[10] The primary pathways inhibited

are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[10][11]

EGFR Inhibition Pathway
The diagram below illustrates the mechanism by which Osimertinib inhibits signaling in EGFR-

mutated cells.
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Osimertinib's mechanism of action on mutant EGFR signaling.

Mechanisms of Acquired Resistance
Despite its efficacy, resistance to osimertinib eventually develops through various mechanisms.

These can be broadly categorized as EGFR-dependent (on-target) or EGFR-independent (off-

target/bypass pathways).[6][12]
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Major mechanisms of acquired resistance to Osimertinib.

Key Experimental Protocols
Central Confirmation of T790M Mutation for Clinical Trial
Enrollment
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A crucial step for patient enrollment in pivotal trials like AURA2 was the central confirmation of

the EGFR T790M resistance mutation.[6]

Objective: To confirm the presence of the T790M mutation in tumor tissue or plasma to

determine patient eligibility for osimertinib treatment.

Methodology:

Sample Collection: A tumor biopsy or circulating tumor DNA (ctDNA) from a plasma

sample is obtained from the patient who has progressed on a prior EGFR TKI.[6]

DNA Extraction: DNA is extracted from the collected tissue or plasma sample using

standardized laboratory procedures.

Mutation Analysis: The extracted DNA is analyzed using a validated diagnostic test. The

AURA2 trial specifically utilized the cobas® EGFR Mutation Test v2.[6]

Confirmation: A positive result for the T790M mutation confirms the patient's eligibility for

the trial.

Workflow Visualization:
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Workflow for T790M mutation confirmation in clinical trials.

Assessment of Interstitial Lung Disease
(ILD)/Pneumonitis
Given that ILD/Pneumonitis is a serious adverse event associated with osimertinib, rigorous

monitoring protocols are essential in clinical practice.[13][14]

Objective: To monitor, diagnose, and manage potential ILD/Pneumonitis in patients receiving

osimertinib.

Methodology:

Baseline Assessment: Before initiating treatment, assess patient history for pre-existing

pulmonary conditions.

Routine Monitoring: At each patient visit, actively monitor for new or worsening pulmonary

symptoms such as dyspnea, cough, and fever.[14]
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Symptom Onset: If a patient presents with indicative pulmonary symptoms, immediately

interrupt osimertinib treatment.[14]

Radiological Evaluation: Perform a chest CT scan to investigate for signs of

ILD/Pneumonitis (e.g., ground-glass opacities).

Differential Diagnosis: Rule out other potential causes, including disease progression,

pulmonary embolism, and infection.

Confirmation & Management: If ILD/Pneumonitis is confirmed, permanently discontinue

osimertinib treatment.[14] Initiate corticosteroid therapy as clinically indicated.

Summary and Conclusion
Osimertinib (InChIKey: NNEWRFHYQPTQKR-UHFFFAOYSA-N) is a highly selective, third-

generation EGFR TKI that has become a standard of care for patients with EGFR-mutated non-

small cell lung cancer, particularly those harboring the T790M resistance mutation.[6][15] Its

mechanism of irreversible inhibition of key downstream signaling pathways provides significant

clinical benefit.[10] However, the eventual development of acquired resistance through on-

target and off-target mechanisms remains a clinical challenge, necessitating ongoing research

into combination therapies and next-generation inhibitors.[12][16] The quantitative data on its

pharmacokinetics and clinical efficacy underscore its potent and targeted profile. Adherence to

strict experimental and safety monitoring protocols, such as those for mutation confirmation

and management of adverse events like ILD, is critical for optimizing patient outcomes.[6][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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